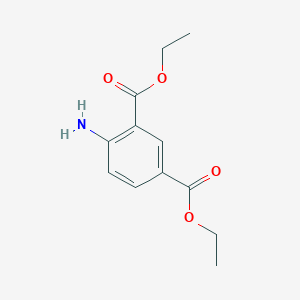
2-(3-Bromobenzamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromobenzamido)benzoic acid: is an organic compound with the molecular formula C14H10BrNO3 It is a derivative of benzoic acid, where the carboxylic acid group is substituted with a 3-bromobenzamido group
作用機序
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzoic acid derivatives are known to influence various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Benzoic acid derivatives are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzoic acid derivatives .
準備方法
Synthetic Routes and Reaction Conditions:
-
Direct Condensation Method:
Reactants: 3-bromobenzoic acid and 2-aminobenzoic acid.
Catalyst: Diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4).
Conditions: Ultrasonic irradiation.
-
Suzuki-Miyaura Coupling:
Catalyst: Palladium-based catalyst.
Conditions: Mild and functional group tolerant reaction conditions.
Procedure: The Suzuki-Miyaura coupling reaction is employed to form the carbon-carbon bond between the aromatic rings.
Industrial Production Methods:
- Industrial production methods for 2-(3-bromobenzamido)benzoic acid typically involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Conditions: Typically performed under acidic conditions.
Products: Oxidation of the benzylic position can lead to the formation of carboxylic acids.
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Performed under anhydrous conditions.
Products: Reduction of the amide group to an amine.
-
Substitution:
Reagents: Various nucleophiles such as amines or alcohols.
Conditions: Typically performed under basic or acidic conditions.
Products: Substitution reactions can lead to the formation of various derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the synthesis of therapeutic agents .
Industry:
類似化合物との比較
2-Bromobenzoic acid: A simpler analog with a bromine substituent on the benzoic acid ring.
3-Bromobenzoic acid: Another analog with the bromine substituent at a different position on the benzoic acid ring.
Uniqueness:
- The presence of both the bromine substituent and the amide group in 2-(3-bromobenzamido)benzoic acid provides unique chemical and biological properties compared to its simpler analogs. This combination allows for more diverse reactivity and potential applications in various fields .
特性
IUPAC Name |
2-[(3-bromobenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBKINCNCAVQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2745348.png)
![3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide](/img/structure/B2745350.png)


![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)



![N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)



